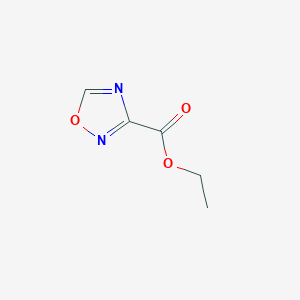![molecular formula C16H19NO4 B2904584 2-(3-Methyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid CAS No. 2287261-00-9](/img/structure/B2904584.png)
2-(3-Methyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as Bicyclo[1.1.1]pentane-1-acetic acid, 3-methyl-, 2-[[[(phenylmethoxy)carbonyl]amino]methyl] ester, and is commonly abbreviated as BPPA. BPPA is a bicyclic compound that contains both a cyclopentane and a cyclopropane ring. In
Mechanism of Action
The mechanism of action of BPPA is not fully understood, but it is believed to act by inhibiting the activity of certain ion channels in the nervous system. Specifically, BPPA has been shown to inhibit the activity of the acid-sensing ion channel 3 (ASIC3), which is involved in pain perception. BPPA may also inhibit the activity of other ion channels that are involved in inflammation.
Biochemical and Physiological Effects:
BPPA has been shown to have analgesic and anti-inflammatory effects in animal models. In addition, BPPA has been shown to be well-tolerated and to have low toxicity in animal studies. However, the long-term effects of BPPA on human health are not yet known, and further studies are needed to determine its safety and efficacy in humans.
Advantages and Limitations for Lab Experiments
One advantage of using BPPA in lab experiments is its specificity for certain ion channels and amino acid residues. This allows researchers to selectively modify and study specific proteins. However, one limitation of using BPPA is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research on BPPA. One area of interest is in the development of BPPA-based therapeutics for the treatment of chronic pain and inflammation. Another area of interest is in the use of BPPA as a tool in chemical biology, particularly in the study of protein function. Finally, further studies are needed to determine the long-term safety and efficacy of BPPA in humans, which will be necessary for its eventual use as a therapeutic agent.
Synthesis Methods
The synthesis of BPPA involves the reaction of 3-methylbicyclo[1.1.1]pentane-1-acetic acid with phenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with N,N-dimethylformamide dimethyl acetal to form BPPA. This synthesis method has been optimized to produce high yields of BPPA with high purity.
Scientific Research Applications
BPPA has been studied for its potential therapeutic applications in various fields of medicine. One of the most promising applications of BPPA is in the treatment of chronic pain. BPPA has been shown to have analgesic properties in animal models of chronic pain, and it is believed that it acts by inhibiting the activity of certain ion channels in the nervous system that are involved in pain perception.
BPPA has also been studied for its potential use as an anti-inflammatory agent. Inflammation is a common factor in many diseases, including arthritis, asthma, and inflammatory bowel disease. BPPA has been shown to reduce inflammation in animal models of these diseases, and it is believed that it acts by inhibiting the production of certain inflammatory cytokines.
In addition to its potential therapeutic applications, BPPA has also been studied for its use as a tool in chemical biology. BPPA can be used to selectively modify proteins that contain a specific amino acid residue, which can be useful in studying the function of these proteins.
properties
IUPAC Name |
2-(3-methyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-15-8-16(9-15,10-15)12(13(18)19)17-14(20)21-7-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDZOJMLJGZBMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(C2)C(C(=O)O)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(3-cyanophenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2904512.png)


![5-chloro-2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2904519.png)




![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzenesulfonamide](/img/structure/B2904524.png)